molecular formula C22H16ClN3O3S B11379186 2-(benzylsulfonyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

Cat. No.: B11379186
M. Wt: 437.9 g/mol
InChI Key: OFROKXAYAZNVND-UHFFFAOYSA-N
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Description

5-Chloro-N-(naphthalen-1-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpyrimidines This compound is characterized by the presence of a chloro group, a naphthalene ring, a phenylmethanesulfonyl group, and a pyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(naphthalen-1-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The phenylmethanesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Naphthalene Ring: The naphthalene ring can be attached through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(naphthalen-1-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Chloro-N-(naphthalen-1-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(naphthalen-1-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to effects like cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(naphthalen-1-yl)pentanamide
  • 5-Chloro-N-(naphthalen-1-yl)thiophene-2-carboxamide

Comparison

Compared to similar compounds, 5-chloro-N-(naphthalen-1-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to its combination of a sulfonylpyrimidine core with a naphthalene ring and a phenylmethanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-naphthalen-1-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3O3S/c23-18-13-24-22(30(28,29)14-15-7-2-1-3-8-15)26-20(18)21(27)25-19-12-6-10-16-9-4-5-11-17(16)19/h1-13H,14H2,(H,25,27)

InChI Key

OFROKXAYAZNVND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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